molecular formula C8H9BrN2O B3085298 4-bromo-N,N-dimethylpyridine-2-carboxamide CAS No. 1153327-12-8

4-bromo-N,N-dimethylpyridine-2-carboxamide

Cat. No. B3085298
CAS RN: 1153327-12-8
M. Wt: 229.07 g/mol
InChI Key: NVDWELYHXZXMFZ-UHFFFAOYSA-N
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Description

4-Bromo-N,N-dimethylpyridine-2-carboxamide is a chemical compound with the molecular formula C8H9BrN2O and a molecular weight of 229.07 g/mol .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by Single-crystal X-ray diffraction (SC-XRD) studies . The active functional groups present in the synthesized compound were identified by Fourier transform infrared (FTIR) spectroscopy . The UV–Vis spectrum is used to examine the optical characteristics of the grown crystal .


Chemical Reactions Analysis

While specific chemical reactions involving 4-bromo-N,N-dimethylpyridine-2-carboxamide are not available, similar compounds have been studied. For instance, nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .


Physical And Chemical Properties Analysis

4-Bromo-N,N-dimethylpyridine-2-carboxamide has a molecular weight of 229.07 g/mol .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Compounds : Some studies focus on synthesizing new chemical entities using 4-bromo-N,N-dimethylpyridine-2-carboxamide or similar structures as starting materials or intermediates. For example, novel dicationic imidazo[1,2-a]pyridines with potential antiprotozoal activities were synthesized from related brominated precursors, indicating the utility of these compounds in developing therapeutic agents (Ismail et al., 2004).
  • Mechanistic Studies : Research on the mechanisms of reactions involving brominated pyridine derivatives has been conducted to understand their chemical behavior better. For instance, studies on the lithiation of bromo-substituted compounds provide insights into the regioselectivity and reactivity of these molecules (Muchowski & Hess, 1988).

Biological Activities and Applications

  • Antiprotozoal Activity : Some derivatives synthesized from brominated pyridines have shown significant antiprotozoal activities, suggesting their potential as pharmaceutical agents (Ismail et al., 2004).
  • Synthetic Methodologies : Various synthetic methodologies involving brominated pyridine derivatives have been developed to construct complex molecules efficiently. These methodologies can lead to the synthesis of compounds with potential biological activities (Wang et al., 2017).

Advanced Materials and Other Applications

  • Extraction and Separation Technologies : Brominated pyridine derivatives have been explored for their applications in separation technologies, such as the extraction of metal ions, demonstrating the versatility of these compounds beyond pharmaceutical applications (Pandey et al., 2020).

Safety and Hazards

While specific safety data for 4-bromo-N,N-dimethylpyridine-2-carboxamide is not available, similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard . They have been classified for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Future Directions

While specific future directions for 4-bromo-N,N-dimethylpyridine-2-carboxamide are not available, similar compounds have been studied for their potential uses in photodetectors and optical memory storage . This suggests that 4-bromo-N,N-dimethylpyridine-2-carboxamide could also have potential applications in these areas.

properties

IUPAC Name

4-bromo-N,N-dimethylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-11(2)8(12)7-5-6(9)3-4-10-7/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDWELYHXZXMFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NC=CC(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1153327-12-8
Record name 4-bromo-N,N-dimethylpyridine-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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